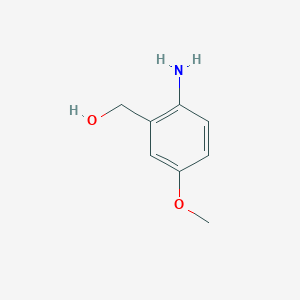

(2-Amino-5-methoxyphenyl)methanol

Description

BenchChem offers high-quality (2-Amino-5-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUGOLZPDIJNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548513 | |

| Record name | (2-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55414-72-7 | |

| Record name | (2-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (2-Amino-5-methoxyphenyl)methanol (CAS 55414-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-methoxyphenyl)methanol, with the CAS Registry Number 55414-72-7, is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both an amino and a hydroxyl moiety, makes it a versatile reagent in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery, with a focus on its role as a precursor to serotonin receptor modulators.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2-Amino-5-methoxyphenyl)methanol is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 55414-72-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | (2-amino-5-methoxyphenyl)methanol | [1] |

| Synonyms | 2-Amino-5-methoxybenzyl alcohol | [1] |

| Appearance | White to light-gray to yellow solid | |

| Boiling Point | 328.1 ± 27.0 °C at 760 mmHg | [2] |

| SMILES | COC1=CC(=C(C=C1)N)CO | |

| InChI Key | HWUGOLZPDIJNFX-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of (2-Amino-5-methoxyphenyl)methanol can be achieved through the reduction of a suitable precursor, such as 2-amino-5-methoxybenzoic acid or its corresponding ester. A common and effective method involves the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Reduction of 2-Amino-5-methoxybenzoic acid

This protocol is based on established procedures for the reduction of similar aromatic carboxylic acids.[3]

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, flame-dried and equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: The LiAlH₄ suspension is cooled to 0 °C using an ice bath. A solution of 2-amino-5-methoxybenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the cooled suspension via a dropping funnel. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the complete addition of the benzoic acid solution, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the flask is cooled back to 0 °C in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate. This is followed by the careful addition of a saturated aqueous solution of sodium sulfate until the grey precipitate turns into a white, filterable solid.

-

Work-up: The resulting mixture is filtered, and the solid residue is washed with THF. The organic filtrates are combined and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude (2-Amino-5-methoxyphenyl)methanol. The product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

(2-Amino-5-methoxyphenyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2] Its structure is particularly valuable for the creation of serotonin receptor modulators, which are essential for treating conditions such as depression and anxiety.[2]

While specific, publicly available examples detailing the direct use of (2-Amino-5-methoxyphenyl)methanol in the synthesis of named drug candidates are limited, its role as a building block for more complex molecules is well-established within the pharmaceutical industry. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that (2-Amino-5-methoxyphenyl)methanol itself is an active modulator of any specific biological signaling pathways. Its primary role in a drug development context is that of a synthetic intermediate, which is chemically transformed into a final active pharmaceutical ingredient (API). The resulting API may then be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) like the serotonin receptors, and modulate their downstream signaling cascades.

Safety Information

(2-Amino-5-methoxyphenyl)methanol is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Amino-5-methoxyphenyl)methanol is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its utility as a building block for the development of novel therapeutics, particularly for central nervous system disorders, underscores its importance to the drug discovery and development community. While information on its direct biological activity is scarce, its role as a precursor to potent and selective receptor modulators is a critical area of ongoing research and development. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its applications.

References

An In-depth Technical Guide on the Structure Elucidation of (2-Amino-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (2-Amino-5-methoxyphenyl)methanol. The document details its chemical and physical properties, outlines a viable synthesis protocol, and describes the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and experimental workflows are visualized to ensure clarity and reproducibility for professionals in research and development.

Chemical Identity and Physicochemical Properties

(2-Amino-5-methoxyphenyl)methanol, also known as 2-amino-5-methoxybenzyl alcohol, is an aromatic compound containing amino, methoxy, and primary alcohol functional groups.[1] These features make it a valuable building block in organic synthesis. Its unique structure allows for a range of chemical reactions, making it a person of interest in medicinal chemistry and materials science.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-Amino-5-methoxyphenyl)methanol

| Property | Value | Reference |

| IUPAC Name | (2-amino-5-methoxyphenyl)methanol | [1] |

| Synonyms | 2-amino-5-methoxybenzyl alcohol | [1] |

| CAS Number | 55414-72-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Exact Mass | 153.078978594 Da | [1] |

| SMILES | COC1=CC(=C(C=C1)N)CO | [1] |

| InChIKey | HWUGOLZPDIJNFX-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis via Reduction of 2-Amino-5-methoxybenzoic Acid

A common and effective method for synthesizing aminobenzyl alcohols is the reduction of the corresponding benzoic acid.[3] This protocol is adapted from established procedures for similar compounds.[4][5]

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (a molar excess is required) in anhydrous THF under an inert atmosphere.

-

Addition of Starting Material: Dissolve 2-amino-5-methoxybenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath). The stoichiometry must be carefully calculated to account for the acidic protons on both the carboxylic acid and the amino group.[3]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).[3]

-

Work-up and Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Extraction: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure (2-Amino-5-methoxyphenyl)methanol.

Analytical Sample Preparation

For accurate analysis by methods such as HPLC, GC-MS, or LC-MS/MS, proper sample preparation is critical to remove interfering components.[6]

-

Standard Solution: Prepare a stock solution of the synthesized (2-Amino-5-methoxyphenyl)methanol in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to the desired concentration range for calibration.

-

Sample Preparation: For analysis from a reaction mixture or biological matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove impurities.

-

Filtration: Prior to injection into an HPLC or LC-MS system, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter.[7]

Structure Elucidation Data

The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for (2-Amino-5-methoxyphenyl)methanol Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.6-6.8 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-6) |

| ~ 4.65 | Singlet | 2H | -CH₂- (Benzylic) |

| ~ 3.77 | Singlet | 3H | -OCH₃ (Methoxy) |

| ~ 3.5-4.5 (broad) | Singlet | 2H | -NH₂ (Amino) |

| ~ 2.0-3.0 (broad) | Singlet | 1H | -OH (Alcohol) |

Table 3: Predicted ¹³C NMR Spectral Data for (2-Amino-5-methoxyphenyl)methanol Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 151-153 | C-5 (Aromatic, C-OCH₃) |

| ~ 138-140 | C-2 (Aromatic, C-NH₂) |

| ~ 128-130 | C-1 (Aromatic, C-CH₂OH) |

| ~ 115-117 | C-6 (Aromatic, CH) |

| ~ 112-114 | C-4 (Aromatic, CH) |

| ~ 110-112 | C-3 (Aromatic, CH) |

| ~ 63-65 | -CH₂OH (Benzylic) |

| ~ 55-56 | -OCH₃ (Methoxy) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.[8] The spectrum of (2-Amino-5-methoxyphenyl)methanol is expected to show characteristic absorption bands corresponding to its amine, alcohol, ether, and aromatic moieties.

Table 4: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450-3250 | O-H (Alcohol), N-H (Amine) | Stretching (Broad) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (-CH₂, -OCH₃) | Stretching |

| 1620-1580 | N-H | Scissoring (Bending) |

| 1600, 1500, 1450 | Aromatic C=C | Ring Stretching |

| 1250-1200 | Aryl C-O (Ether) | Asymmetric Stretching |

| 1050-1020 | Aryl C-O (Ether), C-O (Alcohol) | Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[8] The predicted mass spectral data for various adducts of (2-Amino-5-methoxyphenyl)methanol are listed below.

Table 5: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Reference |

| [M]⁺ | 153.07843 | [10] |

| [M+H]⁺ | 154.08626 | [10] |

| [M+Na]⁺ | 176.06820 | [10] |

| [M-H]⁻ | 152.07170 | [10] |

| [M+H-H₂O]⁺ | 136.07624 | [10] |

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 153.078978594 Da.[1] Common fragmentation patterns would involve the loss of a water molecule (H₂O) from the benzyl alcohol group or cleavage of the methoxy group.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of (2-Amino-5-methoxyphenyl)methanol.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Structure Elucidation Workflow

Caption: Logical workflow for spectroscopic structure confirmation.

References

- 1. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-methylbenzyl alcohol | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-methoxybenzoic acid | 6705-03-9 [chemicalbook.com]

- 5. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - (2-amino-5-methoxyphenyl)methanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of (2-Amino-5-methoxyphenyl)methanol: A Technical Guide

Introduction

(2-Amino-5-methoxyphenyl)methanol, also known as 2-amino-5-methoxybenzyl alcohol, is an organic compound with the molecular formula C₈H₁₁NO₂.[1] Its structure, featuring a substituted benzene ring with amino, methoxy, and hydroxymethyl functional groups, makes it a valuable building block in the synthesis of various pharmaceutical and chemical entities. This guide provides a comprehensive overview of the predicted and reported spectroscopic data for (2-Amino-5-methoxyphenyl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in its characterization.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol [1] |

| Monoisotopic Mass | 153.078978594 Da[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for (2-Amino-5-methoxyphenyl)methanol are summarized below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the methoxy group protons, the amino group protons, and the hydroxyl proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.6 - 7.2 | Multiplet | 3H | Aromatic (C₃-H, C₄-H, C₆-H) |

| ~ 4.5 | Singlet | 2H | -CH₂OH |

| ~ 3.7 | Singlet | 3H | -OCH₃ |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.0 - 3.0 | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150 - 155 | C₅ (Aromatic C-O) |

| ~ 135 - 140 | C₂ (Aromatic C-N) |

| ~ 125 - 130 | C₁ (Aromatic C-CH₂OH) |

| ~ 110 - 120 | C₃, C₄, C₆ (Aromatic C-H) |

| ~ 65 | -CH₂OH |

| ~ 55 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for (2-Amino-5-methoxyphenyl)methanol are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| 1620 - 1580 | Strong | N-H bend |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (alcohol and ether) |

| 850 - 800 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - NH₃]⁺ |

| 122 | High | [M - CH₂OH]⁺ |

| 108 | Medium | [M - CH₂OH - NH₂]⁺ |

| 94 | Medium | [M - OCH₃ - H₂O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization for the specific instrument and sample.

NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Amino-5-methoxyphenyl)methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the solid sample between two KBr plates or mix a small amount of the sample with KBr powder and press it into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Sample Introduction: For GC-MS, dissolve the sample in a volatile organic solvent and inject it into the GC. For LC-MS, dissolve the sample in a suitable mobile phase. Direct infusion is also an option.

-

Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like (2-Amino-5-methoxyphenyl)methanol.

Caption: General workflow for spectroscopic analysis.

References

Starting materials for (2-Amino-5-methoxyphenyl)methanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining (2-Amino-5-methoxyphenyl)methanol, a key intermediate in pharmaceutical research and development. The following sections provide a comparative analysis of two principal routes, complete with detailed experimental protocols and quantitative data to aid in methodological selection and optimization.

Executive Summary

Two main synthetic routes for (2-Amino-5-methoxyphenyl)methanol are presented, starting from either 5-methoxy-2-nitrobenzoic acid or 2-amino-5-methoxybenzoic acid. Both pathways are chemically sound and offer viable methods for the preparation of the target compound. The choice of route may depend on the availability of starting materials, desired purity, and scale of synthesis. This guide provides the necessary data to make an informed decision.

Synthetic Pathways and Starting Materials

The synthesis of (2-Amino-5-methoxyphenyl)methanol can be efficiently achieved through two primary routes, each with distinct advantages and considerations.

Route 1: From 5-Methoxy-2-nitrobenzoic Acid

This two-step pathway involves the initial reduction of the carboxylic acid functionality, followed by the reduction of the nitro group.

Route 2: From 2-Amino-5-methoxybenzoic Acid

This route involves the direct reduction of the carboxylic acid in the presence of the amino group. This is a more direct approach, assuming the availability of the starting material.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their performance.

| Parameter | Route 1A: Reduction of Nitro Intermediate | Route 2A: Reduction of Amino Acid |

| Starting Material | (5-Methoxy-2-nitrophenyl)methanol | 2-Amino-5-methoxybenzoic acid |

| Key Reagents | H₂, Pd/C | LiAlH₄ |

| Solvent | Methanol | Anhydrous THF |

| Reaction Time | 4 hours | Not specified |

| Yield | 95% | Not specified |

| Purification | Filtration | Aqueous work-up, extraction |

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory synthesis.

Route 1: Synthesis from 5-Methoxy-2-nitrobenzoic Acid

This route begins with the reduction of 5-methoxy-2-nitrobenzoic acid to (5-methoxy-2-nitrophenyl)methanol, which is then followed by the reduction of the nitro group.

Step 1: Synthesis of (5-Methoxy-2-nitrophenyl)methanol

-

Procedure: To a solution of 5-methoxy-2-nitrobenzoic acid (20 g, 101.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0°C, borane-THF complex (BH₃·THF, 1.0 M in THF, 304.5 mL, 304.5 mmol) is added dropwise. The reaction mixture is then heated to reflux for 3 hours. After completion, the reaction is quenched by the addition of water (200 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford (5-methoxy-2-nitrophenyl)methanol.

-

Yield: 97%

Step 2: Synthesis of (2-Amino-5-methoxyphenyl)methanol

-

Procedure: (5-Methoxy-2-nitrophenyl)methanol (1.0 g, 5.46 mmol) is dissolved in methanol (20 mL). To this solution, 10% palladium on carbon (Pd/C, 0.1 g) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield (2-Amino-5-methoxyphenyl)methanol.

-

Yield: 95%

Route 2: Synthesis from 2-Amino-5-methoxybenzoic Acid

This route involves the direct reduction of 2-amino-5-methoxybenzoic acid to the target alcohol.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

-

Procedure: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in THF (250 mL). To this solution, 10% Pd/C (300 mg) is added, and the mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 18 hours. After the reaction is complete, the catalyst is removed by filtration over Celite, and the filtrate is concentrated to afford 2-amino-5-methoxybenzoic acid as a brown solid.[1]

-

Yield: 98%[1]

Step 2: Synthesis of (2-Amino-5-methoxyphenyl)methanol

-

Procedure: In a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared. The flask is cooled in an ice bath. A solution of 2-amino-5-methoxybenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature and may be heated to reflux to ensure completion.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser work-up, is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making them easier to filter.[2][3][4] The resulting slurry is stirred vigorously, and the granular precipitate is removed by filtration. The filter cake is washed with additional THF or another suitable organic solvent. The combined organic filtrates are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2-Amino-5-methoxyphenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing the Synthesis

The following diagrams illustrate the described synthetic pathways.

Caption: Synthetic pathways to (2-Amino-5-methoxyphenyl)methanol.

Caption: Experimental workflows for the synthesis of (2-Amino-5-methoxyphenyl)methanol.

References

In-Depth Technical Guide: (2-Amino-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Amino-5-methoxyphenyl)methanol, including its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (2-amino-5-methoxyphenyl)methanol is a versatile organic molecule. It is also known by a variety of synonyms, which are crucial to recognize in literature and chemical databases.

A comprehensive list of its identifiers is provided below:

-

IUPAC Name: (2-amino-5-methoxyphenyl)methanol

-

Synonyms: 2-amino-5-methoxybenzyl alcohol, 2-Amino-5-methoxybenzenemethanol, (2-Amino-5-methoxy-phenyl)-methanol

-

CAS Number: 55414-72-7

-

Molecular Formula: C₈H₁₁NO₂

-

Molecular Weight: 153.18 g/mol

-

InChI Key: HWUGOLZPDIJNFX-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physical and chemical properties of (2-Amino-5-methoxyphenyl)methanol is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 153.18 g/mol |

| Molecular Formula | C₈H₁₁NO₂ |

| Appearance | Solid (form may vary) |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 153.078978594 Da |

| Topological Polar Surface Area | 55.5 Ų |

Experimental Protocol: Synthesis of (2-Amino-5-methoxyphenyl)methanol

The following is a plausible experimental protocol for the synthesis of (2-Amino-5-methoxyphenyl)methanol via the reduction of 2-amino-5-methoxybenzoic acid. This procedure is based on established chemical principles for the reduction of carboxylic acids to alcohols.

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1.0 equivalent of 2-amino-5-methoxybenzoic acid.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Addition of Reducing Agent: Under a nitrogen atmosphere, carefully and portion-wise add 1.5 equivalents of lithium aluminum hydride (LiAlH₄) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filtration: Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.

-

Extraction: Combine the filtrate and the ether washes in a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude (2-Amino-5-methoxyphenyl)methanol can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (2-Amino-5-methoxyphenyl)methanol as described in the experimental protocol.

Caption: Workflow for the synthesis of (2-Amino-5-methoxyphenyl)methanol.

Disclaimer: The experimental protocol provided is a general guideline and should be adapted and optimized by a qualified chemist. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Purity and Characterization of (2-Amino-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of (2-Amino-5-methoxyphenyl)methanol, a key chemical intermediate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and discusses its relevance in pharmaceutical research.

Chemical and Physical Properties

(2-Amino-5-methoxyphenyl)methanol, with the CAS number 55414-72-7, is a substituted aromatic compound containing amino, hydroxyl, and methoxy functional groups.[1] These functionalities make it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-Amino-5-methoxyphenyl)methanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| CAS Number | 55414-72-7 | PubChem[1] |

| IUPAC Name | (2-amino-5-methoxyphenyl)methanol | PubChem[1] |

| Synonyms | 2-Amino-5-methoxybenzyl alcohol | PubChem[1] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical principles |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis and Purification

The synthesis of (2-Amino-5-methoxyphenyl)methanol can be achieved through the reduction of a suitable precursor, such as 2-amino-5-methoxybenzoic acid or 2-amino-5-methoxybenzaldehyde. A general synthetic workflow is depicted below.

Caption: General workflow for the synthesis and purification of (2-Amino-5-methoxyphenyl)methanol.

Experimental Protocol: Synthesis via Reduction of 2-Amino-5-methoxybenzoic Acid

This protocol is based on established procedures for the reduction of substituted aminobenzoic acids.[2][3]

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is assembled.

-

Reagent Preparation: Under a positive pressure of nitrogen, suspend LiAlH₄ (2-3 molar equivalents relative to the benzoic acid) in anhydrous THF.

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 2-amino-5-methoxybenzoic acid in anhydrous THF to the suspension dropwise. Caution: This reaction is exothermic and produces hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Follow this with the dropwise addition of a saturated aqueous solution of sodium sulfate until the grey suspension turns into a white, filterable solid.

-

Work-up: Filter the mixture and wash the solid residue with THF. Combine the filtrates and dry over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude (2-Amino-5-methoxyphenyl)methanol

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes)

-

Standard chromatography apparatus

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (2-Amino-5-methoxyphenyl)methanol.

Purity and Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of (2-Amino-5-methoxyphenyl)methanol.

Caption: Logical workflow for the characterization of (2-Amino-5-methoxyphenyl)methanol.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of (2-Amino-5-methoxyphenyl)methanol.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject the prepared sample solution onto the column.

-

Data Acquisition: Record the chromatogram for the duration of the gradient elution.

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Structural Characterization by Spectroscopy

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons and carbons of (2-Amino-5-methoxyphenyl)methanol are summarized below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 6.6 - 7.0 | 110 - 155 |

| -CH₂OH | ~4.5 | ~65 |

| -OCH₃ | ~3.8 | ~55 |

| -NH₂ | Broad, variable | - |

| -OH | Broad, variable | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the observed peaks to the corresponding protons and carbons in the molecule.

3.2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H, N-H | Stretching |

| 3000 - 2850 | C-H (aliphatic) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Stretching |

| 1250 - 1200 | C-O (aryl ether) | Stretching |

| 1050 - 1000 | C-O (alcohol) | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| [M+H]⁺ (ESI) | m/z 154.08 |

| Molecular Ion (EI) | m/z 153.08 |

| Key Fragments (EI) | Loss of H₂O, CH₂OH, OCH₃ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the desired ionization mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Role in Drug Development

Substituted aminobenzyl alcohols are important structural motifs in medicinal chemistry and serve as versatile building blocks for the synthesis of various heterocyclic compounds with potential biological activities.[4][5] (2-Amino-5-methoxyphenyl)methanol can be a precursor for the synthesis of novel compounds for screening in drug discovery programs. The amino and hydroxyl groups provide reactive sites for further chemical modifications to generate libraries of derivatives for structure-activity relationship (SAR) studies.

While specific signaling pathways involving (2-Amino-5-methoxyphenyl)methanol are not extensively documented, its structural similarity to other biologically active aminobenzyl alcohols suggests potential applications in the development of new therapeutic agents. For instance, derivatives of aminobenzyl alcohols have been explored for their anticancer and antimicrobial properties.[5]

Caption: Logical progression from a starting material to a drug candidate in drug discovery.

Conclusion

This technical guide provides a detailed framework for the purity assessment and characterization of (2-Amino-5-methoxyphenyl)methanol. The presented protocols for synthesis, purification, and analysis are based on established chemical principles and methodologies for similar compounds. Adherence to these detailed procedures will enable researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate for its successful application in research and development.

References

Technical Guide: Safety and Handling of (2-Amino-5-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for (2-Amino-5-methoxyphenyl)methanol, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | (2-amino-5-methoxyphenyl)methanol |

| CAS Number | 55414-72-7[1][2] |

| Molecular Formula | C₈H₁₁NO₂[1] |

| Molecular Weight | 153.18 g/mol [1] |

| Appearance | Information not available |

| Odor | Information not available |

Hazard Identification and Classification

(2-Amino-5-methoxyphenyl)methanol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its irritant properties and acute toxicity.

GHS Classification: [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Toxicological Data

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling (2-Amino-5-methoxyphenyl)methanol.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical to determine the appropriate level of PPE.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[6]

-

Skin Protection:

-

A flame-resistant lab coat should be worn and fully fastened.

-

Gloves resistant to chemicals (e.g., nitrile, neoprene) must be worn.[7] It is crucial to check the glove manufacturer's compatibility chart.

-

Full-length trousers and closed-toe shoes are required.

-

-

Respiratory Protection: When handling the solid material outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Figure 1. PPE Selection Workflow.

Engineering Controls

-

All handling of (2-Amino-5-methoxyphenyl)methanol, including weighing and dilutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release and Spill Management

Prompt and appropriate response to a spill is crucial to prevent further exposure and environmental contamination.

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, if safe to do so.

-

Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

-

Collect: Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the designated safety officer.

Figure 2. Chemical Spill Response Workflow.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing (2-Amino-5-methoxyphenyl)methanol must be handled as hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or into the environment.

-

Use a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for professional safety training and a thorough understanding of the specific hazards of this chemical. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-amino-5-methoxyphenyl)methanol - Safety Data Sheet [chemicalbook.com]

- 3. Pictogram GHS07 GHS-0007-F20 | Serpac [serpac.it]

- 4. GHS hazard pictograms [stoffenmanager.com]

- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 6. umdearborn.edu [umdearborn.edu]

- 7. gz-supplies.com [gz-supplies.com]

- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

An In-depth Technical Guide to (2-Amino-5-methoxyphenyl)methanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-methoxyphenyl)methanol, a substituted aminobenzyl alcohol, serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxymethyl group, makes it a versatile precursor for the construction of various heterocyclic scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in the laboratory.

Introduction and Discovery

The precise historical details of the initial synthesis and discovery of (2-Amino-5-methoxyphenyl)methanol are not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of substituted aminobenzyl alcohols as key intermediates in organic synthesis. The development of robust reduction methods for aminobenzoic acids in the mid-20th century likely enabled the first preparation of this compound. Its significance has grown with the increasing demand for functionalized aromatic building blocks in medicinal chemistry. As a class of compounds, 2-aminobenzyl alcohols are recognized as stable and versatile precursors for nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (2-Amino-5-methoxyphenyl)methanol is provided below.

| Property | Value | Reference |

| IUPAC Name | (2-Amino-5-methoxyphenyl)methanol | [1] |

| CAS Number | 55414-72-7 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.75–6.70 (m, 2H, ArH), 6.66 (d, J = 8.4 Hz, 1H, ArH), 4.63 (s, 2H, CH₂), 3.83 (s, 2H, NH₂), 3.76 (s, 3H, OCH₃), 2.15 (br s, 1H, OH) | |

| IR (Infrared) | Not reported | |

| Mass Spectrometry | Not reported |

Synthesis of (2-Amino-5-methoxyphenyl)methanol

The most common and efficient laboratory-scale synthesis of (2-Amino-5-methoxyphenyl)methanol involves the reduction of its corresponding carboxylic acid, 2-amino-5-methoxybenzoic acid.

Synthesis of the Precursor: 2-Amino-5-methoxybenzoic acid

The precursor, 2-amino-5-methoxybenzoic acid, can be synthesized from 5-methoxy-2-nitrobenzoic acid via catalytic hydrogenation. This method is known for its high yield and purity of the product.

Reduction of 2-Amino-5-methoxybenzoic acid to (2-Amino-5-methoxyphenyl)methanol

A robust method for the reduction of the carboxylic acid to the corresponding alcohol is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol:

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hydrochloric acid (for workup adjustment)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methoxybenzoic acid.

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and portion-wise, add lithium aluminum hydride to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture at room temperature for 30 minutes to precipitate the aluminum salts.

-

Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Collect the filtrate and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain (2-Amino-5-methoxyphenyl)methanol as a pale yellow solid.

DOT Diagram: Synthesis Workflow

Caption: Synthetic pathway for (2-Amino-5-methoxyphenyl)methanol.

Applications in Drug Development

(2-Amino-5-methoxyphenyl)methanol is a valuable intermediate in the synthesis of heterocyclic compounds, many of which form the core scaffolds of pharmaceuticals. Its primary utility lies in its role as a precursor to quinolines and quinazolines.

Synthesis of Quinolines and Quinazolines

Quinolines and quinazolines are bicyclic heteroaromatic compounds that are prevalent in a wide range of biologically active molecules, including anticancer, antimalarial, and anti-inflammatory agents.[2][3][4][5] (2-Amino-5-methoxyphenyl)methanol can be utilized in various condensation reactions with carbonyl compounds or their derivatives to construct these heterocyclic systems. The amino group and the in situ-oxidized benzyl alcohol (to an aldehyde) participate in cyclization reactions to form the fused nitrogen-containing ring.

DOT Diagram: Generalised Role in Heterocycle Synthesis

Caption: Role as a precursor in heterocyclic synthesis.

While specific drugs directly synthesized from (2-Amino-5-methoxyphenyl)methanol are not prominently featured in publicly accessible databases, its utility as a building block for these important classes of compounds underscores its potential in drug discovery programs. Researchers can employ this intermediate to generate libraries of novel quinoline and quinazoline derivatives for screening against various biological targets.

Conclusion

(2-Amino-5-methoxyphenyl)methanol is a synthetically useful building block with significant potential in medicinal chemistry. Its straightforward synthesis from commercially available precursors and its ability to serve as a key intermediate in the construction of biologically relevant heterocyclic systems make it a valuable tool for drug discovery and development professionals. Further exploration of its reactivity and its incorporation into novel synthetic routes is likely to yield new molecular entities with interesting pharmacological profiles.

References

Synthesis of 6-Methoxy-2H-benzo[b]oxazin-3(4H)-one from (2-Amino-5-methoxyphenyl)methanol: Application Notes and Protocols

Synthesis of 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one from (2-Amino-5-methoxyphenyl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the benzoxazinanone derivative, 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, utilizing (2-Amino-5-methoxyphenyl)methanol as the starting material. Benzoxazinanones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The following protocols offer a general yet robust methodology for the synthesis of this scaffold, which can be adapted for the preparation of various analogs for drug discovery and development programs.

Introduction

Benzoxazinanones are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often involves the cyclization of a bifunctional precursor. In this protocol, we focus on the synthesis of 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one from (2-Amino-5-methoxyphenyl)methanol. This method involves a two-step, one-pot reaction sequence where an intermediate carbamate is formed and subsequently cyclized to yield the desired benzoxazinanone. The use of ethyl chloroformate provides a safer alternative to highly toxic reagents like phosgene.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The amino group of (2-Amino-5-methoxyphenyl)methanol first reacts with ethyl chloroformate to form an ethyl carbamate intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group of the benzyl alcohol moiety onto the carbonyl carbon of the carbamate, with the elimination of ethanol, leads to the formation of the six-membered benzoxazinanone ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the initial acylation step.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one based on the protocol described below. These values are representative and may vary depending on the reaction scale and purification efficiency.

| Parameter | Value |

| Starting Material | (2-Amino-5-methoxyphenyl)methanol |

| Product | 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Melting Point | 188-192 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.65 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 6.70 (d, J = 2.8 Hz, 1H), 6.60 (dd, J = 8.4, 2.8 Hz, 1H), 4.55 (s, 2H), 3.70 (s, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 165.2, 155.8, 142.1, 125.4, 115.9, 114.8, 112.3, 67.5, 55.4 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1685 (C=O), 1610, 1510, 1230 (C-O) |

| Mass Spectrum (ESI+) m/z | 180.06 [M+H]⁺ |

Experimental Protocol

This protocol describes a general method for the synthesis of 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Materials and Reagents:

-

(2-Amino-5-methoxyphenyl)methanol

-

Ethyl chloroformate

-

Triethylamine (or other suitable base like pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2-Amino-5-methoxyphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

-

Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.

-

Application Notes and Protocols: (2-Amino-5-methoxyphenyl)methanol as a Precursor for Dihydroquinolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (2-Amino-5-methoxyphenyl)methanol as a precursor for the synthesis of 6-methoxy-substituted dihydroquinolines. Dihydroquinoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. The methoxy group, in particular, can play a crucial role in modulating the pharmacological properties of these molecules.

Introduction to Dihydroquinolines and the Role of the Methoxy Group

Dihydroquinolines are a class of heterocyclic compounds that are structurally related to quinoline. They exist as two major isomers, 1,2-dihydroquinoline and 1,4-dihydroquinoline, with the former being a common motif in pharmacologically active molecules. The dihydroquinoline core is found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presence of a methoxy substituent on the dihydroquinoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can affect drug-receptor interactions, metabolic stability, and oral bioavailability. In many instances, the strategic placement of methoxy groups has led to enhanced biological activity and improved drug-like properties.

Synthetic Strategy: From (2-Amino-5-methoxyphenyl)methanol to 6-Methoxy-1,2-dihydroquinolines

A direct, one-step synthesis of dihydroquinolines from (2-Amino-5-methoxyphenyl)methanol is not extensively reported. However, a highly plausible and versatile two-step approach, adaptable to a one-pot procedure, involves the initial in-situ oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde, followed by a condensation and reductive cyclization. This strategy is a modification of the classical Friedländer annulation.

This proposed synthetic pathway offers a robust method to access a variety of substituted 6-methoxy-1,2-dihydroquinolines by varying the carbonyl coupling partner.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, (2-Amino-5-methoxyphenyl)methanol

Objective: To synthesize the starting material, (2-Amino-5-methoxyphenyl)methanol, from a commercially available precursor. A common route is the reduction of 2-amino-5-methoxybenzoic acid.

Reaction Scheme:

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-5-methoxybenzoic acid (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude (2-Amino-5-methoxyphenyl)methanol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Literature Values for Similar Reductions):

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% (after purification) |

Protocol 2: Proposed Synthesis of 6-Methoxy-1,2-dihydroquinolines

Objective: To synthesize a 6-methoxy-1,2-dihydroquinoline derivative from (2-Amino-5-methoxyphenyl)methanol and a carbonyl compound via a one-pot oxidation-condensation-reductive cyclization.

Reaction Scheme:

Materials:

-

(2-Amino-5-methoxyphenyl)methanol

-

A suitable ketone or aldehyde (e.g., acetone, acetophenone)

-

Manganese dioxide (MnO₂) or other mild oxidizing agent

-

A suitable reducing agent (e.g., sodium borohydride (NaBH₄) or Hantzsch ester)

-

A Lewis acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine)

-

An appropriate solvent (e.g., toluene, dichloromethane, or ethanol)

-

Standard laboratory glassware

Procedure:

-

Oxidation: To a solution of (2-Amino-5-methoxyphenyl)methanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add an excess of a mild oxidizing agent such as manganese dioxide (5-10 eq.). Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Condensation and Cyclization: Filter off the oxidizing agent and add the carbonyl compound (1.2 eq.) and a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or piperidine) to the filtrate containing the in-situ generated 2-amino-5-methoxybenzaldehyde. Reflux the mixture for 2-4 hours to form the quinoline intermediate.

-

Reduction: Cool the reaction mixture and add a suitable reducing agent (e.g., sodium borohydride) portion-wise. Stir the reaction at room temperature until the quinoline intermediate is fully converted to the dihydroquinoline (monitor by TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-methoxy-1,2-dihydroquinoline.

Anticipated Quantitative Data (Based on Analogous Reactions):

| Parameter | Value |

| Overall Yield (from aminobenzyl alcohol) | 40-70% |

| Purity | >95% (after purification) |

Visualizations

Synthesis Workflow

Caption: Proposed synthetic workflow for 6-methoxy-1,2-dihydroquinolines.

Logical Relationship of Components

Caption: Key components and their roles in the synthesis and application.

Applications in Drug Discovery

Dihydroquinolines substituted with a methoxy group are attractive scaffolds for the development of new therapeutic agents. The synthetic route described herein allows for the introduction of a wide range of substituents at various positions of the dihydroquinoline core, enabling the generation of diverse chemical libraries for biological screening.

Potential therapeutic areas for these compounds include:

-

Oncology: Many quinoline and dihydroquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.

-

Infectious Diseases: The dihydroquinoline scaffold is a key component of several antibacterial and antimalarial drugs.

-

Neurodegenerative Diseases: Certain dihydroquinoline derivatives have shown neuroprotective effects and may be valuable for the treatment of diseases such as Alzheimer's and Parkinson's.

The library of 6-methoxy-1,2-dihydroquinolines synthesized from (2-Amino-5-methoxyphenyl)methanol can be screened against a panel of biological targets to identify novel lead compounds for further optimization and development.

The Versatility of (2-Amino-5-methoxyphenyl)methanol in the Synthesis of Heterocyclic Scaffolds

(2-Amino-5-methoxyphenyl)methanol , a readily available aromatic amino alcohol, serves as a versatile and valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, allows for the construction of complex molecular architectures through diverse cyclization strategies. This report details the application of this precursor in the synthesis of two medicinally important heterocyclic systems: quinazolines and benzoxazines . Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to guide researchers and professionals in drug development and organic synthesis.

I. Synthesis of 6-Methoxy-Substituted Quinazolines

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocycles that are extensively found in natural products and are crucial pharmacophores in numerous clinically used drugs. The presence of a methoxy group at the 6-position of the quinazoline ring, derived from (2-Amino-5-methoxyphenyl)methanol, can significantly influence the pharmacological properties of the resulting molecules.

A highly efficient method for the synthesis of 2,6-disubstituted quinazolines involves a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with various aldehydes. This approach offers a broad substrate scope and proceeds with good to excellent yields.[1][2]

Application Note:

This protocol outlines a one-pot synthesis of 2-aryl-6-methoxyquinazolines from (2-Amino-5-methoxyphenyl)methanol and aromatic aldehydes. The reaction is catalyzed by a copper(I) salt in the presence of a base. This method is advantageous due to its operational simplicity, the use of a cost-effective catalyst, and its tolerance to a wide range of functional groups on the aldehyde component.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-6-methoxyquinazolines

Materials:

-

(2-Amino-5-methoxyphenyl)methanol

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde)

-

Copper(I) chloride (CuCl)

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (2-Amino-5-methoxyphenyl)methanol (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in acetonitrile (5 mL) in a sealed tube, add copper(I) chloride (0.1 mmol, 10 mol%) and potassium hydroxide (2.0 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-6-methoxyquinazoline.

Quantitative Data:

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 6-Methoxy-2-phenylquinazoline | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxyquinazoline | 88 |

| 3 | 4-Methylbenzaldehyde | 6-Methoxy-2-(p-tolyl)quinazoline | 82 |

| 4 | 2-Naphthaldehyde | 6-Methoxy-2-(naphthalen-2-yl)quinazoline | 79 |

Diagram of the Proposed Reaction Pathway:

Caption: Proposed reaction pathway for the copper-catalyzed synthesis of 2-aryl-6-methoxyquinazolines.

II. Synthesis of 6-Methoxy-Substituted Benzoxazines

Benzoxazines are a class of heterocyclic compounds that serve as precursors to polybenzoxazines, a type of high-performance thermosetting polymer with excellent thermal stability, flame retardancy, and mechanical properties. The synthesis of benzoxazines is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. (2-Amino-5-methoxyphenyl)methanol, containing both an amino and a hydroxyl-like functional group (via the benzylic alcohol), can be envisioned to participate in such reactions.

Application Note: